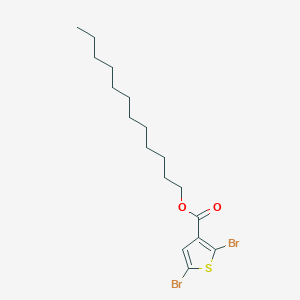
Dodecyl 2,5-dibromothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecyl 2,5-dibromothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a dodecyl chain in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,5-dibromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibrominated product is then esterified with dodecyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
Dodecyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in coupling reactions like the Stille or Suzuki coupling to form more complex thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Coupling Reactions: Reagents such as palladium catalysts, organostannanes, or boronic acids are used. Reactions are carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures (50°C to 150°C).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically more complex thiophene derivatives with extended conjugation.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiolanes.
科学研究应用
Dodecyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of Dodecyl 2,5-dibromothiophene-3-carboxylate depends on its application. In organic electronics, its role is primarily as a semiconductor material, where it facilitates charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets through its functional groups, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
2,5-Dibromo-3-dodecylthiophene: Similar in structure but lacks the carboxylate group.
Methyl 2,5-dibromothiophene-3-carboxylate: Similar but with a methyl ester instead of a dodecyl ester.
2,5-Dibromo-3-thiophenecarboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Dodecyl 2,5-dibromothiophene-3-carboxylate is unique due to its combination of a long alkyl chain and dibrominated thiophene ring, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and as an intermediate in complex organic syntheses .
属性
CAS 编号 |
375395-20-3 |
|---|---|
分子式 |
C17H26Br2O2S |
分子量 |
454.3 g/mol |
IUPAC 名称 |
dodecyl 2,5-dibromothiophene-3-carboxylate |
InChI |
InChI=1S/C17H26Br2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(20)14-13-15(18)22-16(14)19/h13H,2-12H2,1H3 |
InChI 键 |
YEFDKQDYUIVUAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


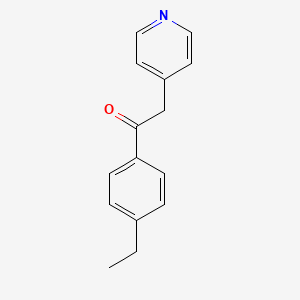
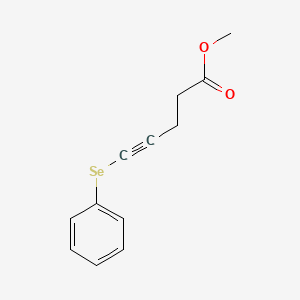
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
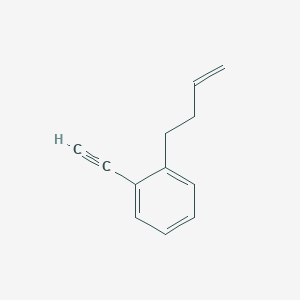
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
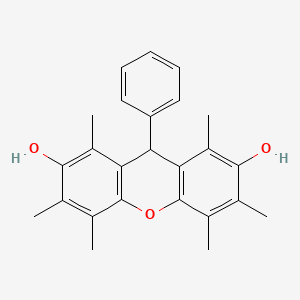
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
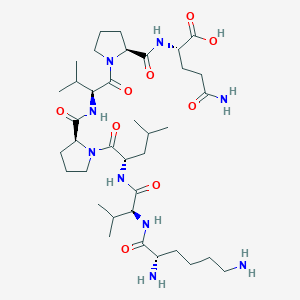
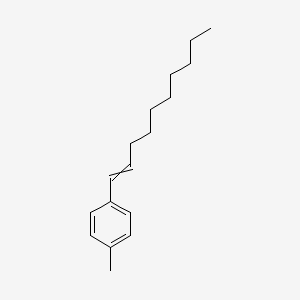
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
